N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide
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Overview
Description
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide is a compound with the molecular formula C10H10F3N3OS It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methylated ethyl group and a sulfanylidene cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide typically involves the use of (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide as the starting material. The process includes an oxidation reaction where a solution of the starting material in acetonitrile is cooled in an ice bath to 5°C. A 40% aqueous solution of sodium permanganate (NaMnO4) is then added over a period of 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure consistent yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like sodium permanganate.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium permanganate in acetonitrile at low temperatures (5°C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of oxidized derivatives of the starting material.
Scientific Research Applications
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide
- N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide
Uniqueness
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
1046119-63-4 |
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Molecular Formula |
C10H10F3N3S |
Molecular Weight |
261.266 |
IUPAC Name |
[methyl-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-$l^{4} |
InChI |
InChI=1S/C10H10F3N3S/c1-7(17(2)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3 |
InChI Key |
OWGYCXXXFUULRH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)C |
Synonyms |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfilimine; [1-[6-(Trifluoromethyl)pyridin-3-yl]ethyl](methyl)-λ4-sulfanylidenecyanamide |
Origin of Product |
United States |
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